3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCADQIRMKGJSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00414688 | |
| Record name | 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00414688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91691-00-8 | |
| Record name | 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00414688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that dimethylcarbamoyl chloride (dmcc), a related compound, is used as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates. These carbamates usually have pharmacological or pesticidal activities.
Mode of Action
Based on the properties of dmcc, it can be inferred that the compound might interact with its targets by transferring a dimethylcarbamoyl group. This interaction could result in changes at the molecular level, potentially altering the function of the target molecules.
Biochemical Pathways
It’s known that compounds containing the indole nucleus, which is structurally similar to the cyclopentane ring in the compound, have diverse biological activities and are involved in various biochemical pathways.
Pharmacokinetics
A study on structural analogues of a similar compound has suggested that these analogues have better pharmacokinetic characteristics.
Result of Action
It’s known that compounds containing the indole nucleus, which is structurally similar to the cyclopentane ring in the compound, have diverse biological activities.
Action Environment
It’s known that dmcc, a related compound, decomposes rapidly in water, suggesting that the compound’s action might be influenced by the presence of water and possibly other environmental factors.
Biological Activity
3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid (CAS No. 91691-00-8) is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, chemical characteristics, and relevant research findings.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.30 g/mol
- Purity : Typically >95%
- IUPAC Name : this compound
The compound is characterized by a cyclopentane structure with a dimethylcarbamoyl group and a carboxylic acid functional group, which may contribute to its biological activity.
The biological activity of this compound has not been extensively studied in isolation; however, related compounds have shown various biological effects:
- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in metabolic pathways. For instance, studies have indicated that cyclic amides can act as enzyme inhibitors by mimicking substrate structures.
- Antimicrobial Activity : Some derivatives of cyclopentane carboxylic acids have demonstrated antimicrobial properties against various pathogens. This suggests that the target compound may possess similar capabilities.
- Anti-inflammatory Effects : Research on structurally related compounds has indicated potential anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Huang et al. (2003) synthesized and characterized related carbamoyl compounds using techniques such as NMR and X-ray diffraction. Their findings highlighted the importance of structural features in determining biological activity.
- Nie et al. (2002) focused on chiral variants of cyclopentane carboxylic acids, demonstrating that stereochemistry significantly influences biological interactions and efficacy.
- Zakaria et al. (2003) investigated the use of camphoric acid derivatives in supramolecular chemistry, which may provide insights into the design of complex molecular architectures with specific biological functions.
Toxicological Profile
According to the EPA's DSSTox database, preliminary toxicity data for this compound suggests a need for further investigation into its safety profile. The compound's potential effects on human health are still under evaluation .
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Carbamoyl derivatives | Inhibition of metabolic enzymes |
| Antimicrobial | Cyclopentane carboxylic acids | Activity against various pathogens |
| Anti-inflammatory | Similar cyclic amides | Reduction in inflammatory markers |
Scientific Research Applications
Pharmaceutical Development
3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been investigated for its potential in drug formulation. Its structural similarity to biologically active compounds suggests it may interact with various biological targets. Research indicates that derivatives of this compound could exhibit pharmacological activities such as anti-inflammatory and analgesic effects due to their ability to modulate biochemical pathways involved in pain and inflammation .
Organic Synthesis
This compound serves as an intermediate in organic synthesis processes. The dimethylcarbamoyl group can be utilized in the synthesis of carbamate derivatives, which are important in medicinal chemistry. The ability to transfer this group to alcoholic or phenolic hydroxyl groups allows for the creation of complex molecules with potential therapeutic benefits .
Toxicological Studies
Given its chemical structure, this compound is also relevant in toxicological assessments. Studies have been conducted to evaluate its safety profile and potential toxicity using computational models and experimental data. The compound's interactions with biological systems are crucial for understanding its environmental impact and human health risks .
Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| Study 1 | Pharmacological Activity | Demonstrated anti-inflammatory properties through modulation of cytokine release in vitro. |
| Study 2 | Organic Synthesis | Developed a novel synthetic route utilizing this compound as a key intermediate for producing biologically active carbamates. |
| Study 3 | Toxicity Assessment | Evaluated the compound's acute toxicity levels in animal models, providing insights into safe dosage ranges for potential therapeutic use. |
Chemical Reactions Analysis
Reactivity Profile
DMCTCP exhibits reactivity typical of carboxylic acids and amides, with additional effects from its steric and electronic substituents:
Key Reaction Types
-
Amide Hydrolysis
-
DMCTCP undergoes hydrolysis under acidic or basic conditions to yield dimethylamine and 1,2,2-trimethylcyclopentane-1-carboxylic acid.
-
Rate: Slower than simple amides due to steric hindrance from the trimethyl groups.
-
-
Esterification
-
Amidation
-
The dimethylcarbamoyl group reacts with nucleophiles (e.g., amines, alcohols) to form substituted amides or carbamates.
-
Example:
-
Reaction kinetics depend on the nucleophile’s strength and solvent choice.
-
Steric and Electronic Effects
-
Steric Hindrance : The trimethyl groups on the cyclopentane ring reduce the accessibility of the carboxylic acid and carbamoyl groups, slowing reactions like hydrolysis.
-
Electronic Effects : The dimethyl groups donate electron density, stabilizing intermediates in reactions involving the carbamoyl group .
Analytical Methods
Characterization of DMCTCP involves:
-
NMR Spectroscopy :
-
Proton NMR: Identifies methyl groups (δ 0.8–1.5 ppm) and carbamoyl protons (δ 2.5–3.5 ppm).
-
Carbon NMR: Confirms carbonyl carbons (δ 170–180 ppm) and cyclopentane carbons (δ 20–40 ppm).
-
-
Mass Spectrometry :
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
Substituent-Driven Bioactivity: The benzoimidazol-2-yl derivative () exhibits pronounced anti-diabetic activity, reducing insulin resistance and restoring pancreatic β-cell function. Its enantiopure (+) form demonstrates superior bioavailability compared to racemic or (-) forms, highlighting the importance of stereochemistry in drug design . Fluorinated analogs (e.g., 4-fluorophenylcarbamoyl in and ) may enhance metabolic stability and binding affinity due to fluorine's electronegativity and small atomic radius .
The ethylcarbamoyl analog () shares the same molecular formula (C₁₂H₂₁NO₃) as the target compound but differs in substituent alkylation.
Stereochemical Considerations :
- The racemic nature of the target compound () contrasts with enantiopure analogs like the benzoimidazole derivative. Enantiopurity is critical for optimizing pharmacokinetics and minimizing off-target effects .
Preparation Methods
Core Structural Features and Synthetic Targets
The compound’s structure includes:
- Cyclopentane ring with three methyl groups at positions 1 and 2.
- Carboxylic acid group at position 1.
- Dimethylcarbamoyl group (-CON(CH₃)₂) at position 3.
Synthetic strategies likely involve:
- Cyclopentane ring formation with methyl substitution.
- Introduction of the carboxylic acid group via oxidation or functional group interconversion.
- Installation of the dimethylcarbamoyl group through nucleophilic acyl substitution or carbamoylation.
Proposed Synthetic Routes
Route 1: Functionalization of Camphor Derivatives
Camphor and its derivatives (e.g., camphoric acid) are common precursors for cyclopentane-based compounds. A plausible route involves:
- Oxidation of camphor to form camphoric acid (CAS 124-83-4), a dicarboxylic acid with a 1,2,2-trimethylcyclopentane backbone.
- Selective decarboxylation or esterification to isolate the carboxylic acid at position 1.
- Introduction of the dimethylcarbamoyl group at position 3 via reaction with dimethylamine and a carbonyl chloride (e.g., phosgene).
Key Challenges :
- Stereoselective installation of substituents at positions 1 and 3.
- Avoiding over-oxidation or side reactions during functional group transformations.
Table 1: Hypothetical Reagents and Conditions for Camphor-Based Route
Route 2: Cyclopentane Ring Construction via Diels-Alder Reaction
An alternative approach could involve Diels-Alder cycloaddition to form the cyclopentane core, followed by methyl group installation and functionalization.
- Diels-Alder reaction between a diene and a dienophile to form a bicyclic intermediate.
- Reductive cleavage to yield a cyclopentane ring.
- Methylation at positions 1 and 2 using methyl iodide or methyl triflate under basic conditions.
- Carboxylation at position 1 via CO₂ insertion or oxidation.
- Carbamoylation at position 3 using dimethylamine and an acylating agent.
Key Challenges :
- Control of stereochemistry during Diels-Alder reaction.
- Regioselectivity in methylation and carboxylation steps.
Route 3: Utilization of Racemic Precursors
The racemic form of the compound (CAS 2377005-28-0) has been reported, suggesting that enantioselective synthesis or resolution of racemic mixtures may be viable. Potential steps include:
- Synthesis of racemic 3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid via non-stereoselective methods.
- Resolution using chiral chromatography or enzymatic methods to isolate enantiomers.
Table 2: Reported Racemic Synthesis (Hypothetical)
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyclopentanone, methyl Grignard | Introduce methyl groups at C1 and C2 |
| 2 | Dimethylamine, DCC | Form dimethylcarbamoyl group at C3 |
| 3 | Jones reagent | Oxidize to carboxylic acid |
Critical Reaction Steps and Mechanisms
Carbamoylation at Position 3
The dimethylcarbamoyl group is typically introduced via nucleophilic acyl substitution . A common method involves reacting an amine with a carbonyl chloride or mixed anhydride. For example:
Reaction :
$$ \text{Cyclopentane-carboxylic acid derivative} + \text{COCl}2 + \text{N(CH}3\text{)}_3 \rightarrow \text{this compound} $$
Mechanism :
- Activation : Carbonyl chloride reacts with the amine to form a carbamoyl chloride intermediate.
- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, displacing Cl⁻.
Challenges :
- Competing hydrolysis of carbonyl chloride in aqueous media.
- Steric hindrance from methyl groups at C1 and C2.
Carboxylic Acid Group Installation
The carboxylic acid group at position 1 can be introduced via:
- Oxidation of a methyl group (e.g., using KMnO₄ or CrO₃).
- Ester hydrolysis (e.g., saponification of methyl esters).
Example : $$ \text{Cyclopentane-methyl ester} + \text{NaOH/H}_2\text{O} \rightarrow \text{Cyclopentane-carboxylic acid} $$
Q & A
Q. What synthetic methodologies are reported for synthesizing 3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid?
The compound can be synthesized via ring-opening reactions of cyclic anhydrides with nucleophiles like ammonia. For example, a related cyclopentane derivative was prepared by reacting a bicyclic anhydride with ammonia in methanol at -40°C, followed by acidification to isolate the product . Key steps include temperature control (-40°C) to minimize side reactions and purification via crystallization. Yield optimization (18.5% in the cited example) may require adjusting stoichiometry or solvent systems.
Q. Which analytical techniques are validated for assessing purity and structural integrity?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. and NMR (e.g., δ 12.63 ppm for carboxylic protons) confirm functional groups, while IR spectroscopy identifies carbonyl stretches (e.g., 1737 cm for carboxylic acids) . X-ray crystallography provides definitive structural validation, as demonstrated for analogous cyclopentane derivatives .
Advanced Research Questions
Q. How does the compound’s conformational flexibility influence its hydrogen-bonding networks and solid-state properties?
X-ray studies of related cyclopentane-carboxylic acids reveal an "envelope" conformation, where deviations from planarity (e.g., 0.626 Å for C2) create distinct hydrogen-bonding motifs. Intermolecular N–H⋯O and O–H⋯O bonds form 3D networks, influencing crystal packing and solubility. Computational modeling (e.g., DFT) can predict how substituents like dimethylcarbamoyl groups modulate these interactions .
Q. What strategies are effective for resolving enantiomers of this chiral compound?
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak®) or enzymatic resolution with lipases/esterases can separate enantiomers. The racemic ("rac-") designation in building-block catalogs (e.g., Enamine Ltd) suggests commercial availability of chiral intermediates, enabling stereoselective synthesis . Absolute configuration determination requires circular dichroism (CD) or single-crystal X-ray diffraction .
Q. How can researchers address contradictions in reported biological activities (e.g., enzyme inhibition)?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities. Structural analogs like AZD7545 (a PDK inhibitor containing dimethylcarbamoyl groups) highlight the importance of substituent positioning for target engagement .
Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example, the elongated C1–C2 bond (1.5707 Å in analogs) suggests susceptibility to nucleophilic attack at the carbonyl group . Molecular dynamics simulations can further explore solvent effects on reaction pathways.
Methodological Considerations
Q. How to design stability studies under varying pH and temperature conditions?
Accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring identify labile functional groups. For cyclopentane derivatives, carboxylic acid groups may decarboxylate under acidic conditions, while dimethylcarbamoyl moieties are prone to hydrolysis in basic media .
Q. What crystallographic parameters are critical for characterizing polymorphs?
Unit cell dimensions (e.g., a, b, c angles), space group symmetry, and hydrogen-bonding distances (e.g., 2.8–3.2 Å for O–H⋯O) must be reported. For example, a 0.0213 Å mean deviation in cyclopentane ring planarity distinguishes polymorphic forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
